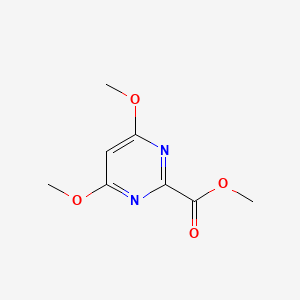
Methyl 4,6-dimethoxypyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-dimethoxypyrimidine-2-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by its two methoxy groups at positions 4 and 6 and a carboxylate group at position 2 on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated pyrimidines, nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyrimidine derivatives are studied for their roles in DNA and RNA synthesis and repair. This compound can serve as a model compound for studying these processes.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. Its derivatives may exhibit activity against specific molecular targets in disease pathways.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides, contributing to agricultural productivity .
Wirkmechanismus
The mechanism of action of Methyl 4,6-dimethoxypyrimidine-2-carboxylate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the target molecules, leading to therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but with a sulfonyl group instead of a carboxylate group.
4,6-Dimethoxypyrimidine-2-carbonitrile: Contains a nitrile group at position 2 instead of a carboxylate group.
Uniqueness: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at position 2 allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
202350-72-9 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
methyl 4,6-dimethoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-12-5-4-6(13-2)10-7(9-5)8(11)14-3/h4H,1-3H3 |
InChI-Schlüssel |
XLPFNDOHVMQGAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


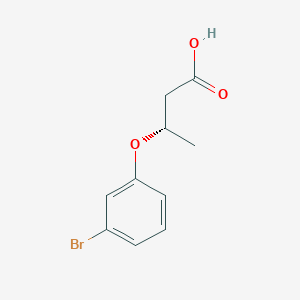
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
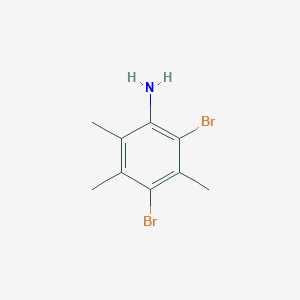
![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)

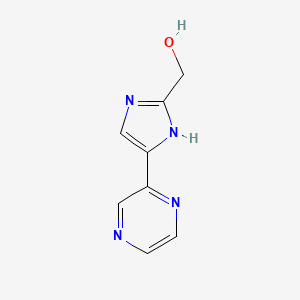

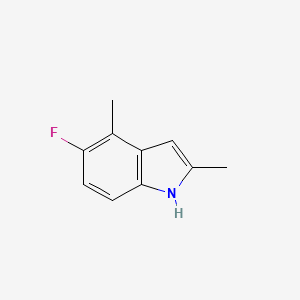
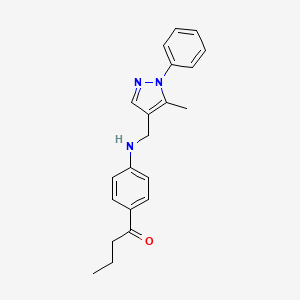
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)

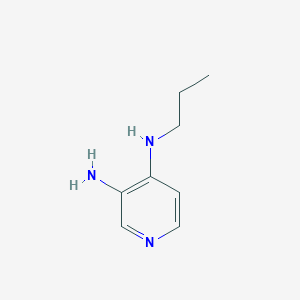
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
